N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
Description
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is a benzamide derivative featuring a 2,3-dihydrothiophene-1,1-dioxide moiety and dual methoxy substitutions on both the benzamide and aryl amine groups. The compound’s structure (Figure 1) includes a central benzamide scaffold substituted with 3,4-dimethoxy groups, an N-linked 4-methoxyphenyl group, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl substituent.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-25-17-7-5-15(6-8-17)21(16-10-11-28(23,24)13-16)20(22)14-4-9-18(26-2)19(12-14)27-3/h4-12,16H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSNNWXBABZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound contains a dioxido-dihydrothiophene ring and multiple methoxy groups, which may influence its interaction with biological targets.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 393.47 g/mol. The presence of the dioxido group contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.47 g/mol |
| CAS Number | 863444-99-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The dioxido-dihydrothiophene moiety may facilitate binding to target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Biological Activities
Recent studies have indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary research suggests that the compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : In vitro studies have shown that the compound may induce apoptosis in cancer cell lines. The presence of methoxy groups is believed to enhance its lipophilicity, allowing better cellular uptake and interaction with intracellular targets.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in cellular models.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests a strong potential for developing new antimicrobial agents based on this scaffold.
- Cancer Cell Line Studies : Research involving the MCF-7 breast cancer cell line indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value estimated at 25 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Research Findings
A comprehensive review of available literature highlights the following key findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
- Cellular Uptake : Studies using fluorescence microscopy indicate that the compound is readily taken up by cells, suggesting favorable pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-arylbenzamides with heterocyclic or sulfone modifications. Key structural analogues include:
Key Observations :
- Substituent Impact: Methoxy Groups: The 3,4-dimethoxy and 4-methoxyphenyl groups enhance solubility via polar interactions but may reduce membrane permeability compared to halogenated analogues (e.g., 4-chloro in ). Halogenation: Fluorine (C₁₈H₁₆FNO₄S, ) and chlorine (C₁₈H₁₆ClNO₄S, ) substituents improve metabolic stability and electrophilicity, critical for target binding in enzyme inhibition. Heterocyclic Modifications: Imidazole-containing analogues (e.g., 4e, ) exhibit higher melting points (262–265°C) due to increased crystallinity from π-π stacking and hydrogen bonding.
Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxy groups increase polarity (clogP ~2.5 estimated) compared to chloro (clogP ~3.1) or fluoro (clogP ~2.8) analogues.
- Thermal Stability : Melting points for methoxy-rich analogues (e.g., 240–242°C in ) are lower than imidazole derivatives (262–294°C, ), reflecting reduced crystalline packing efficiency.
Q & A
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Test in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate with computational docking (e.g., AutoDock Vina) .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
Contradictions often arise from assay variability or impurities:
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity Analysis : Use HPLC-MS to rule out impurities (>99% purity required for conclusive data) .
- Mechanistic Studies : Combine biochemical (e.g., SPR for binding kinetics) and cellular (e.g., siRNA knockdown) approaches to validate targets .
Advanced: What strategies are used to elucidate the compound’s mechanism of action?
Answer:
- Target Identification :
- Pull-down assays with biotinylated probes and streptavidin beads .
- Phage display libraries to identify interacting proteins .
- Pathway Analysis :
- Transcriptomics (RNA-seq) to map affected pathways (e.g., MAPK/ERK) .
- Metabolomics (LC-MS) to track downstream metabolite changes .
Basic: What purification methods ensure high yield and purity?
Answer:
- Flash Chromatography : Silica gel with gradient elution (e.g., 20–50% EtOAc in hexane) removes unreacted starting materials .
- Recrystallization : Use ethanol/water mixtures for crystalline intermediates .
- Prep-HPLC : For polar byproducts, employ C18 columns with acetonitrile/water + 0.1% TFA .
Advanced: How is computational modeling applied to study target interactions?
Answer:
- Docking Simulations : Use Schrödinger Suite or MOE to predict binding poses in kinase domains (e.g., EGFR) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydrogen-bond networks .
- QSAR Models : Train on IC data to prioritize analogs for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
